molecular formula C13H19BrN2OSi B13989507 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane

2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane

Cat. No.: B13989507
M. Wt: 327.29 g/mol
InChI Key: FVQBELOHFWLJGP-UHFFFAOYSA-N
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Description

2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indazole ring, a methoxy group at the 2-position, and a trimethylsilane group attached to an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane typically involves the following steps:

    Bromination of Indazole: The starting material, indazole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Methoxylation: The brominated indazole is then reacted with a methoxy group donor, such as sodium methoxide, to introduce the methoxy group at the 2-position.

    Attachment of Ethyl Linker: The intermediate product is then reacted with an ethylating agent, such as ethyl bromide, to attach the ethyl linker.

    Introduction of Trimethylsilane Group: Finally, the ethyl-linked intermediate is reacted with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilane group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the methoxy group.

    Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the indazole ring or methoxy group.

    Reduction Products: Reduced forms of the indazole ring or methoxy group.

    Hydrolysis Products: Hydroxyl derivatives of the compound.

Scientific Research Applications

2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the role of indazole derivatives in biological systems.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The trimethylsilane group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloroindazol-2-yl)methoxy]ethyl-trimethylsilane
  • 2-[(5-Fluoroindazol-2-yl)methoxy]ethyl-trimethylsilane
  • 2-[(5-Iodoindazol-2-yl)methoxy]ethyl-trimethylsilane

Comparison

Compared to its analogs, 2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane exhibits unique properties due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s interactions with biological targets. This can result in improved potency and selectivity in biological assays. Additionally, the trimethylsilane group provides increased stability and lipophilicity, making the compound more suitable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(5-bromoindazol-2-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2OSi/c1-18(2,3)7-6-17-10-16-9-11-8-12(14)4-5-13(11)15-16/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQBELOHFWLJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C2C=C(C=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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